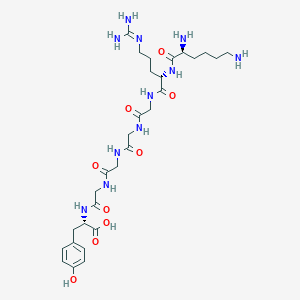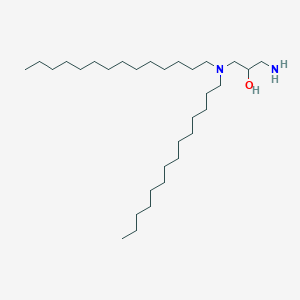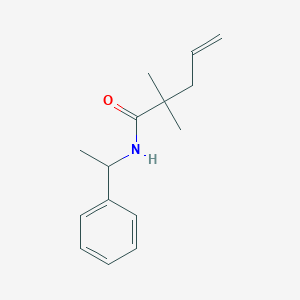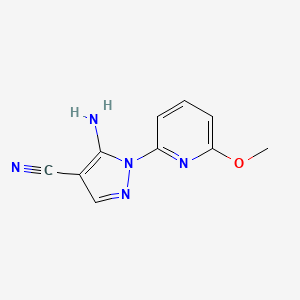
2,7-Naphthalenedicarboxylic acid, 4,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedicarboxylic acid, 4,5-dihydroxy- is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups at the 2 and 7 positions and two hydroxyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-naphthalenedicarboxylic acid, 4,5-dihydroxy- typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 4,5-dihydroxynaphthalene using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 80-90°C and a reaction time of several hours to ensure complete oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedicarboxylic acid, 4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy alcohol derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2,7-Naphthalenedicarboxylic acid, 4,5-dihydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,7-naphthalenedicarboxylic acid, 4,5-dihydroxy- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 6 positions.
4,5-Dihydroxy-1,8-naphthalenedicarboxylic acid: Similar structure but with hydroxyl groups at the 4 and 5 positions and carboxylic acid groups at the 1 and 8 positions.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it valuable in both research and industrial applications .
Properties
CAS No. |
603993-70-0 |
|---|---|
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
4,5-dihydroxynaphthalene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-8-3-6(11(15)16)1-5-2-7(12(17)18)4-9(14)10(5)8/h1-4,13-14H,(H,15,16)(H,17,18) |
InChI Key |
WAJQSFFBBJKSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B12586837.png)




![Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane](/img/structure/B12586863.png)





![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)
![1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B12586920.png)
